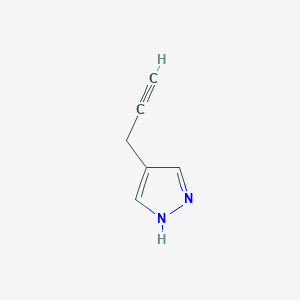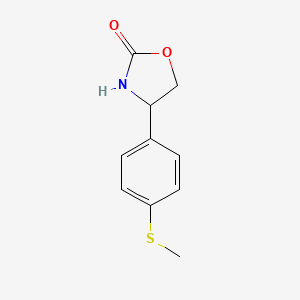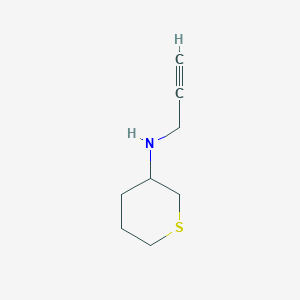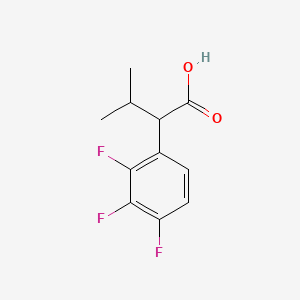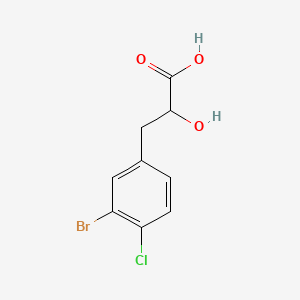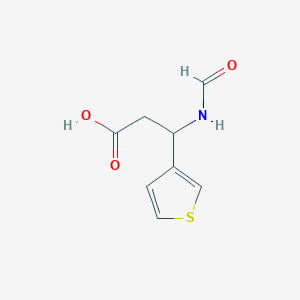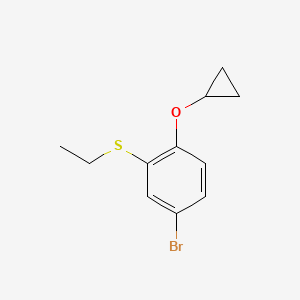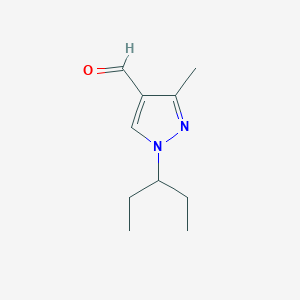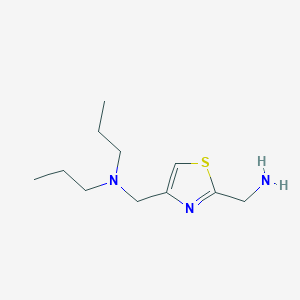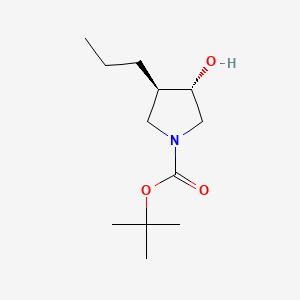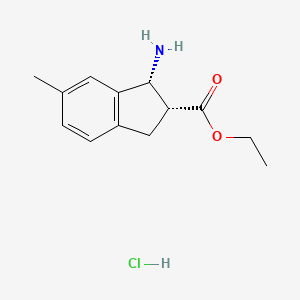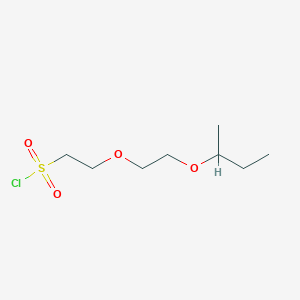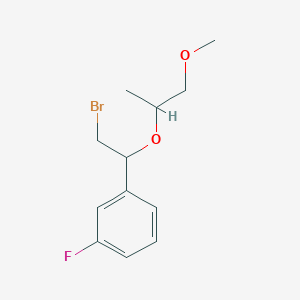
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene is an organic compound with the molecular formula C12H16BrFO2 This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxypropan-2-yloxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzene and 1-bromo-2-chloroethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and etherification, to introduce the desired functional groups onto the benzene ring.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include substituted benzene derivatives, alcohols, and alkanes.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the methoxypropan-2-yloxy group, can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene: This compound has a similar structure but with the fluorine atom in a different position on the benzene ring.
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene: This compound has a methyl group instead of a fluorine atom on the benzene ring.
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene: This compound has a methyl group in a different position on the benzene ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C12H16BrFO2 |
|---|---|
Peso molecular |
291.16 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO2/c1-9(8-15-2)16-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
WVLZFYBSMOXPQI-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OC(CBr)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


